1H-Pyrido[3,4-B][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133934-59-5 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9H |
InChI Key |
SHMXNPMTUAYBEK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC=CO2 |
Canonical SMILES |
C1=CN=CC2=C1NC=CO2 |
Synonyms |
1H-Pyrido[3,4-b][1,4]oxazine(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrido 3,4 B 1 2 Oxazine and Its Derivatives
Classical Approaches to the PyridoCurrent time information in Bangalore, IN.iau.iroxazine Core
Traditional methods for constructing the pyrido Current time information in Bangalore, IN.iau.iroxazine (B8389632) nucleus rely on established organic reactions, focusing on the formation of the oxazine ring fused to the pyridine (B92270) core. The design of appropriate precursors is fundamental to the success of these syntheses.
Cyclization Reactions and Precursor Design
The foundational strategy for building the pyrido Current time information in Bangalore, IN.iau.iroxazine ring system is intramolecular cyclization. This typically involves a pyridine precursor bearing two functional groups positioned for ring closure. A common approach utilizes 2-amino-3-hydroxypyridine (B21099) as a key starting material. The reaction of 2-amino-3-hydroxypyridine with activated acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, leads directly to the formation of pyrido Current time information in Bangalore, IN.iau.iroxazine derivatives in high yields (95-98%). iau.ir The reaction proceeds under mild conditions, often at room temperature in a solvent like methanol. iau.ir
Another powerful cyclization strategy is the Smiles rearrangement. This process has been effectively used for the synthesis of pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-2-ones. researchgate.netnih.gov The key transformation involves an initial O-alkylation of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide, followed by a base-induced intramolecular rearrangement and cyclization to form the oxazinone ring. researchgate.netnih.govpsu.edu Cesium carbonate in refluxing acetonitrile (B52724) is an effective base-solvent system for this one-pot annulation. researchgate.netnih.gov
A plausible mechanism for the formation of pyrido Current time information in Bangalore, IN.iau.iroxazines from 2-amino-3-hydroxypyridine and acetylenic esters involves an initial Michael addition of the amino group to the activated alkyne, followed by an intramolecular cyclization where the hydroxyl group attacks the ester carbonyl, leading to the final heterocyclic product.
| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |
| 2-Amino-3-hydroxypyridine | Dimethyl acetylenedicarboxylate | Methyl 2-[2-oxo-2H-pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-3(4H)-ylidine]acetate | 95% | iau.ir |
| 2-Amino-3-hydroxypyridine | Ethyl propiolate | Ethyl 2-[2-oxo-2H-pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-3(4H)-ylidine]acetate | 97% | iau.ir |
| 2-Halo-3-hydroxypyridine | N-substituted-2-chloroacetamide | Pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-2-one | Excellent | researchgate.netnih.gov |
Mannich Reaction and Related Condensation Pathways
The Mannich reaction provides a valuable pathway for the synthesis of dihydro-1H-pyrido Current time information in Bangalore, IN.iau.iroxazine systems. This multicomponent reaction involves the condensation of a primary amine, formaldehyde, and a suitable aromatic compound, such as a hydroxypyridine derivative. nih.gov The reaction is typically conducted under acidic conditions, which facilitates the formation of an electrophilic iminium ion from the amine and formaldehyde. This intermediate is then attacked by the electron-rich pyridine ring, leading to aminomethylation and subsequent cyclization to form the oxazine ring. mdpi.com The Mannich reaction is a key step in the synthesis of various nitrogen-containing heterocycles and has been applied to the structural modification of natural products to introduce aminomethyl groups, which can enhance biological activity and hydrophilicity. nih.govmdpi.com For instance, 3-pyridols are known to be effective substrates in the Mannich reaction, forming ortho- and para-quinone methide precursors that react with amines. colab.ws
Strategies Involving N-Substituted Pyridines and Hydroxypyridines
The use of pre-functionalized pyridines, particularly hydroxypyridines and N-substituted pyridines, is a cornerstone of many synthetic routes. Hydroxypyridines are crucial precursors, with 2-amino-3-hydroxypyridine and 2-chloro-3-hydroxypyridine (B146414) being prominent examples. iau.irpsu.edu The reaction of 2-amino-3-hydroxypyridine with α-halo ketones in acetic acid can yield substituted pyrido[4,3-b] Current time information in Bangalore, IN.iau.iroxazines. nih.gov
Similarly, the synthesis of pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-2-ones is achieved through a one-pot reaction between 2-halo-3-hydroxypyridines and N-substituted-2-chloroacetamides. researchgate.netnih.gov A one-pot synthesis of isoxazolyl pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazin-2(3H)-ones also utilizes 2-chloro-3-hydroxypyridine as a key starting material, reacting it with an isoxazole (B147169) amine and chloroacetyl chloride in an ionic liquid. tandfonline.comtandfonline.com This method proceeds via a Smiles rearrangement of the intermediate O-alkylation product. tandfonline.comtandfonline.com
Advanced and Stereoselective Synthesis
Modern synthetic efforts have focused on developing more sophisticated and efficient routes to pyrido Current time information in Bangalore, IN.iau.iroxazines, including methods that control stereochemistry and combine multiple reaction steps into single operations.
Enantioselective Synthetic Routes to PyridoCurrent time information in Bangalore, IN.iau.iroxazine Derivatives
The development of enantioselective syntheses is critical for producing specific stereoisomers, which often exhibit distinct biological activities. A practical method for the synthesis of chiral pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazines has been demonstrated starting from chiral amines like (R)-(+)-α-methylbenzylamine. psu.edu The synthesis involves a Smiles rearrangement to form a chiral lactam, which is then reduced and cyclized to yield the final chiral pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazine. psu.edu The synthesis of tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b] Current time information in Bangalore, IN.iau.iroxazine-1-carboxylate represents a specific example where the stereochemistry is defined, highlighting the use of precursors to create complex chiral molecules. Furthermore, palladium-catalyzed cycloaddition reactions have been employed to create highly enantioselective 1,3-oxazolidin-2-imine derivatives using chiral phosphine (B1218219) ligands like TolBINAP, achieving enantiomeric excesses (ee) up to >99%. acs.org While this is for a related oxazine system, it demonstrates a powerful strategy applicable to the synthesis of chiral heterocyclic compounds. acs.org
| Chiral Precursor/Catalyst | Target Molecule | Key Strategy | Reference |
| (R)-(+)-α-Methylbenzylamine | (R)-1-(1-phenylethyl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.iau.iroxazine | Smiles Rearrangement, Reduction, Cyclization | psu.edu |
| Chiral Glycidyl Derivatives | (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] Current time information in Bangalore, IN.iau.iroxazine | Not specified | researchgate.net |
| Palladium(0) / TolBINAP | Enantiopure 1,3-Oxazolidin-2-imines | Asymmetric Cycloaddition | acs.org |
Tandem Reactions in PyridoCurrent time information in Bangalore, IN.iau.iroxazine Construction
Tandem, or cascade, reactions offer a highly efficient approach to building complex molecular architectures like the pyrido Current time information in Bangalore, IN.iau.iroxazine core in a single pot. These processes minimize waste and purification steps by combining multiple bond-forming events sequentially. One such strategy involves a tandem SN2 and SNAr reaction between a di-halogenated pyridine derivative (e.g., 2,4,6-tribromo-3-(2-bromoethoxy)pyridine) and a primary amine. thieme-connect.de This method yields substituted pyrido-oxazines with good regioselectivity. thieme-connect.de
Another advanced approach is the ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones with diazo pyruvates. rsc.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, providing rapid access to the 1,4-oxazine scaffold. rsc.org Additionally, tandem cycloaddition/cycloreversion sequences using 1,4-oxazin-2-one intermediates have been developed to synthesize highly substituted pyridines, showcasing the versatility of the oxazinone core in complex synthesis. nih.gov
Smiles Rearrangement as a Key Cyclization Pathway
The Smiles rearrangement has been established as a pivotal and versatile strategy for the synthesis of pyrido acs.orgmdpi.comoxazinone scaffolds, particularly for the pyrido[2,3-b] acs.orgmdpi.comoxazine isomer. This intramolecular nucleophilic aromatic substitution reaction provides a reliable method for constructing the fused heterocyclic ring system.
The key transformation typically involves a one-pot annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine. nih.govarkat-usa.org The reaction mechanism proceeds through an initial O-alkylation of the hydroxypyridine, followed by the crucial Smiles rearrangement of the resulting ether intermediate and subsequent intramolecular cyclization to yield the desired pyrido acs.orgmdpi.comoxazin-2-one. nih.gov
Systematic investigations into the reaction parameters have revealed that the choice of base and solvent is critical for the success of this transformation. While bases such as sodium hydroxide (B78521) and potassium carbonate result in lower yields, cesium carbonate in refluxing acetonitrile has been identified as a highly effective system, affording excellent yields of the cyclized product. strath.ac.uk The formation of the pyrido[2,3-b] acs.orgmdpi.comoxazin-2(3H)-one from the reaction of 2-chloro-3-hydroxypyridine and an N-substituted chloroacetamide is best explained by the utilization of the Smiles rearrangement. strath.ac.uk This robust methodology has been successfully applied to the synthesis of a variety of chiral pyrido[2,3-b] acs.orgmdpi.comoxazines. strath.ac.uk
Table 1: Effect of Base on the Smiles Rearrangement for Pyrido[2,3-b] acs.orgmdpi.comoxazinone Synthesis
| Base | Solvent | Yield | Reference |
| NaOH | Acetonitrile | Low | strath.ac.uk |
| K₂CO₃ | Acetonitrile | Low | strath.ac.uk |
| Cs₂CO₃ | Acetonitrile | 96% | strath.ac.uk |
| Cs₂CO₃ | DMF | 90% | strath.ac.uk |
This table is generated based on data for the synthesis of (S)-1-(1-phenylethyl)-1H-pyrido[2,3-b] acs.orgmdpi.comoxazin-2(3H)-one.
Modern and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of pyrido acs.orgmdpi.comoxazine derivatives. These innovations include the use of ionic liquids, microwave-assisted synthesis, and strategies for process optimization and scale-up.
Application of Ionic Liquids as Green Solvents and Catalysts
Task-specific ionic liquids have emerged as promising green alternatives to conventional volatile organic solvents in the synthesis of pyrido acs.orgmdpi.comoxazinones. Specifically, the Brønsted acidic ionic liquid 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([HMIm]BF₄) has been successfully employed as both a solvent and a catalyst for the one-pot, three-component synthesis of isoxazolyl pyrido[2,3-b] acs.orgmdpi.comoxazin-2(3H)-ones via a Smiles rearrangement. springerprofessional.deusm.edux-mol.com
This environmentally benign protocol involves the reaction of an isoxazole amine, chloroacetyl chloride, and a 2-chloro-3-hydroxypyridine at ambient temperature. springerprofessional.dex-mol.com The use of [HMIm]BF₄ offers several advantages, including high product yields (typically 85–92%), mild reaction conditions, operational simplicity, and the potential for recovery and reusability of the ionic liquid, which minimizes waste. springerprofessional.dex-mol.commdpi.com The reaction proceeds efficiently, often within an hour, to furnish the desired products. springerprofessional.de
Microwave-Assisted Synthesis of Pyridoacs.orgmdpi.comoxazine Derivatives
Microwave-assisted organic synthesis has been demonstrated to be a highly efficient method for accelerating the synthesis of pyrido acs.orgmdpi.comoxazinones and related benzoxazines. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to just a few minutes, while often providing moderate to excellent yields. acs.org
This technique has been successfully applied to the Smiles rearrangement pathway for synthesizing substituted benzo[b] acs.orgmdpi.comoxazin-3(4H)-ones and pyrido[2,3-b] acs.orgmdpi.comoxazin-2(3H)-ones. acs.org The process involves the initial reaction of a substituted 2-chlorophenol (B165306) or 2-chloro-3-pyridol with an N-substituted-2-chloroacetamide, followed by a cesium carbonate-mediated cyclization under microwave irradiation. acs.org This rapid and efficient heating method has proven to be a notable advancement for the synthesis of these heterocyclic systems. mdpi.comacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrido[2,3-b] acs.orgmdpi.comoxazin-2(3H)-ones
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 2-10 hours | Moderate to Excellent | acs.org |
| Microwave Irradiation | A few minutes | Moderate to Excellent (85-92%) | mdpi.comacs.org |
Scale-Up Synthesis and Process Optimization for Pyridoacs.orgmdpi.comoxazine Building Blocks
The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge in chemical manufacturing. For pyrido acs.orgmdpi.comoxazine building blocks, research into robust and scalable synthetic processes is crucial. While literature specifically detailing the scale-up of 1H-Pyrido[3,4-b] acs.orgmdpi.comoxazine is limited, process development for related structures offers valuable insights.
Furthermore, modern technologies like continuous flow chemistry are being increasingly implemented for the synthesis of heterocyclic compounds to improve efficiency, safety, and scalability. strath.ac.ukchim.it Flow chemistry offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. mdpi.comchim.it The application of continuous flow reactors, potentially combined with microwave heating, presents a promising avenue for the efficient and scalable production of pyrido acs.orgmdpi.comoxazine derivatives. mdpi.com Optimization of reaction parameters such as temperature, solvent, and catalyst systems is a critical aspect of designing new benzoxazine (B1645224) monomers with improved properties for applications like polybenzoxazine synthesis. nih.govacs.org
Chemical Reactivity and Functionalization of 1h Pyrido 3,4 B 1 2 Oxazine Derivatives
Ring System Transformations and Skeletal Rearrangements
While the 1H-pyrido[3,4-b]oxazine skeleton is relatively stable, certain conditions can induce ring system transformations. For instance, treatment of related dihydropyridooxazin-2-ones with Lawesson's reagent can lead to the corresponding thiones, demonstrating a skeletal transformation through heteroatom exchange. Furthermore, oxidative conditions can lead to the formation of N-oxides, which can subsequently undergo rearrangements.
Derivatization at the Pyridine (B92270) Moiety
The pyridine ring within the pyridoxazine scaffold is a prime target for modification, offering multiple avenues for introducing new functional groups and building molecular complexity.
Halogenation of the pyridine ring, most commonly at the 7-position, serves as a gateway for a variety of powerful cross-coupling reactions. The introduction of a bromine or chlorine atom at this position creates a versatile handle for derivatization.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a widely employed method for forming carbon-carbon bonds. 7-Bromo-1H-pyrido[3,4-b]oxazine derivatives readily couple with a diverse range of boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.
Table 1: Examples of Cross-Coupling Reactions on the Pyridoxazine Core
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagent | Product |
|---|---|---|---|---|
| 7-Bromo-1H-pyrido[3,4-b]oxazine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-1H-pyrido[3,4-b]oxazine |
| 7-Chloro-1H-pyrido[3,4-b]oxazine | 2-Thienylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 7-(Thiophen-2-yl)-1H-pyrido[3,4-b]oxazine |
The nitrogen atom of the pyridine ring can be targeted for alkylation and acylation, leading to the formation of pyridinium (B92312) salts. These modifications can alter the electronic properties and solubility of the parent compound. Furthermore, deprotonation of the N-H group in the oxazine (B8389632) ring followed by alkylation or acylation is a common strategy.
Functionalization at the Oxazine Ring
The oxazine ring offers several sites for functionalization. The secondary amine (N-H) is a key reactive handle. It can be readily N-alkylated or N-acylated under basic conditions to introduce a wide array of substituents. For example, reaction with alkyl halides or acid chlorides in the presence of a non-nucleophilic base affords the corresponding N-substituted derivatives. These modifications are instrumental in modulating the physicochemical properties of the molecule.
Reactivity Towards Nucleophiles and Electrophiles
The electron-deficient nature of the pyridine ring, particularly when activated by an electron-withdrawing group or quaternization, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur at positions activated by a suitable leaving group, such as a halogen.
Conversely, the electron-rich oxazine ring and the pyridine nitrogen are susceptible to electrophilic attack. As mentioned, the pyridine nitrogen can be alkylated or oxidized. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character but can be achieved with highly reactive electrophiles and is often directed by the existing substituents. The secondary amine in the oxazine ring readily reacts with a variety of electrophiles, including aldehydes and ketones in reductive amination protocols, to yield N-substituted products.
Structure Activity Relationship Sar Studies and Molecular Design of 1h Pyrido 3,4 B 1 2 Oxazine Scaffolds
Methodologies for SAR Elucidation in Pyridonih.govresearchgate.netoxazine Derivatives
The investigation of structure-activity relationships in pyrido nih.govresearchgate.netoxazine (B8389632) derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A common approach involves the synthesis of a library of analogs where specific positions on the pyrido nih.govresearchgate.netoxazine core are systematically modified. These modifications can include the introduction of various substituents, alteration of ring systems, and exploration of different stereoisomers.
One key methodology is the use of multi-component reactions, which allow for the efficient, solvent-free synthesis of diverse quinoline (B57606) derivatives fused with pyrido-1,4-oxazine rings. This approach facilitates the rapid generation of a wide range of analogs for biological screening. researchgate.net Another important technique is the strategic modification of related heterocyclic scaffolds to understand the contribution of the pyrido nih.govresearchgate.netoxazine moiety. For instance, in the development of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) inhibitors, a pyrido nih.govresearchgate.netoxazine derivative was synthesized and compared with other 6,6-fused ring analogs to probe the impact of this specific heterocyclic system. nih.govresearchgate.net
Computational methods, such as flexible ligand docking, are also instrumental in elucidating SAR. nih.gov By modeling the binding of pyrido nih.govresearchgate.netoxazine derivatives to the active site of a target protein, researchers can predict favorable interactions and rationalize experimentally observed activities. This synergy between synthetic effort and in silico analysis accelerates the design-make-test-analyze cycle, leading to a more comprehensive understanding of the SAR.
Impact of Substituent Effects on Molecular Interactions
The nature and position of substituents on the pyrido nih.govresearchgate.netoxazine framework have a profound impact on the molecular interactions that dictate biological activity. Studies on related dihydro-pyrido-oxazine derivatives as PI3K inhibitors have underscored the importance of specific substitution patterns for achieving desired therapeutic effects. google.com
In the context of ULK1/2 inhibition, the pyrido nih.govresearchgate.netoxazine ring system was explored as a 6,6-fused ring analog. nih.govresearchgate.net While in this particular series, the pyrido nih.govresearchgate.netoxazine derivative was found to be less potent than other analogs like the tetralone derivative, this finding itself is a crucial piece of SAR information. nih.govresearchgate.net It suggests that the electronic and steric properties of the pyrido nih.govresearchgate.netoxazine system may not be optimal for interaction with the ULK1/2 active site in this specific molecular context.
The impact of substituents is often evaluated by comparing the inhibitory concentrations (IC₅₀) of a series of analogs. For example, in a series of ULK1/2 inhibitors, the replacement of a cyclopropyl (B3062369) moiety with a cyclobutyl or a methyl group did not lead to a significant improvement in potency, indicating that a small, rigid group at that position is well-tolerated but does not enhance binding affinity. nih.govresearchgate.net
| Compound | R¹ | R² | Target | IC₅₀ (nM) | Reference |
| 14 | H | pyrido nih.govresearchgate.netoxazine | ULK1/2 | >1000 | nih.govresearchgate.net |
| 19 | H | tetralone | ULK1/2 | 3 | nih.govresearchgate.net |
This table illustrates the comparative potency of a pyrido nih.govresearchgate.netoxazine derivative against another 6,6-fused ring analog in the context of ULK1/2 inhibition.
Chiral Recognition and Stereochemical Influence on Molecular Recognition
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with chiral biological macromolecules like proteins and nucleic acids. For pyrido nih.govresearchgate.netoxazine derivatives that contain stereocenters, the individual enantiomers or diastereomers can exhibit significantly different biological activities.
The synthesis of enantiomerically pure compounds is a key strategy to investigate these effects. For instance, 3,4-dihydro-2H-pyrido-1,4-oxazine derivatives with good affinity for imidazoline (B1206853) and α2-adrenergic receptors have been resolved into their individual enantiomers to assess the stereochemical requirements for receptor binding. grafiati.com
In the development of PI3K inhibitors based on a dihydro-pyrido-oxazine scaffold, the control of stereochemistry is crucial for obtaining the desired pharmacological profile. google.com The specific spatial orientation of substituents can dictate the ability of the molecule to fit into the binding pocket of the enzyme and form key interactions. While detailed studies on the chiral recognition of the 1H-pyrido[3,4-b] nih.govresearchgate.netoxazine core itself are not extensively documented in the provided results, the principles derived from closely related structures highlight the importance of considering stereochemistry in the design of new analogs.
Structure-Based Ligand Design Approaches for Pyridonih.govresearchgate.netoxazine Analogs
Structure-based ligand design leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been instrumental in the development of inhibitors targeting various enzymes, where pyrido nih.govresearchgate.netoxazine scaffolds could be incorporated.
A prime example of this methodology is seen in the design of novel ULK1/2 inhibitors. nih.gov Starting from a high-resolution co-crystal structure of a first-generation inhibitor bound to ULK2, researchers used in silico modeling to guide the systematic evaluation of different aryl substituents. nih.gov Although the pyrido nih.govresearchgate.netoxazine analog was not the most potent in that series, its design was part of a rational, structure-based approach to explore the chemical space around the core scaffold. nih.govresearchgate.net
Docking studies can reveal key hydrogen bonding and hydrophobic interactions between the ligand and the protein's active site. nih.gov For instance, in the ULK2 binding site, interactions with hinge region residues and hydrophobic pockets are critical for inhibitor binding. nih.gov This knowledge allows for the targeted modification of the pyrido nih.govresearchgate.netoxazine scaffold to enhance these interactions and improve potency. The synthesis of pyrido[3,2-b] nih.govresearchgate.netoxazine and pyrido[2,3-b] nih.govresearchgate.netbenzoxazine (B1645224) systems through sequential regioselective nucleophilic aromatic substitution also represents a strategic approach to building complex molecules with potential therapeutic applications. researchgate.net
Computational and Theoretical Investigations of 1h Pyrido 3,4 B 1 2 Oxazine
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Applications and Basis Set Selection
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. The selection of a functional and a basis set is crucial for obtaining accurate results. For organic molecules like 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine (B8389632), the B3LYP functional is a commonly employed hybrid functional that often provides a good balance between accuracy and computational cost.
The choice of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. A common choice for molecules of this size is the 6-311++G(d,p) basis set. This set is extensive and includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially in heterocyclic systems containing nitrogen and oxygen atoms. While specific studies on 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine are not available, research on similar heterocyclic compounds often utilizes this or comparable basis sets to achieve reliable geometric and electronic property predictions. rsc.org
Ab Initio and Semi-Empirical Methods for Molecular Characterization
Beyond DFT, other computational methods can be applied to characterize molecules. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide very high accuracy but are computationally more demanding than DFT.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1, PM3, and ZINDO are much faster than ab initio or DFT methods and can be useful for preliminary conformational analysis or for studying very large molecular systems. However, their accuracy is generally lower. For a detailed analysis of the electronic structure of 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine, ab initio or DFT methods would be more appropriate.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. For instance, a higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects resistance to change in electron distribution. Although specific FMO data for 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine is not available in the searched literature, studies on other heterocyclic compounds demonstrate the utility of FMO analysis in understanding their reactivity. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine, one would expect the nitrogen and oxygen atoms to be regions of negative potential due to their high electronegativity, making them likely sites for interaction with electrophiles. The aromatic protons would likely show a more positive potential. MEP analysis is a standard component of computational studies on novel heterocyclic compounds. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine would involve identifying the most stable three-dimensional arrangement of its atoms. The fused ring system likely imparts a degree of rigidity to the molecule, but some flexibility may exist, particularly if substituents are present. Computational methods can be used to perform a potential energy surface scan by systematically rotating flexible bonds to identify low-energy conformers.
Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal conformational changes, vibrational motions, and intermolecular interactions in different environments. Such simulations are particularly useful for understanding how the molecule might behave in a biological system. However, no specific conformational analysis or MD simulation studies were found for 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted shifts are valuable for assigning experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the electronic structure and chromophores within the molecule.
While experimental spectroscopic data for some pyridoxazine derivatives exist, a direct comparison of predicted and experimental spectra for the parent compound 1H-Pyrido[3,4-B] Current time information in Bangalore, IN.mdpi.comoxazine is not available in the reviewed literature. Studies on similar compounds have shown good correlation between DFT-calculated and experimental spectroscopic data. rsc.orgmdpi.com
Tautomeric Equilibria and Isomer Stability Studies
Tautomerism, the interconversion of structural isomers through the migration of an atom or group, is a key consideration for heterocyclic compounds like 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine. google.com The relative stability of different tautomers can significantly influence the compound's chemical reactivity, spectroscopic properties, and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in evaluating the energetics of these equilibria. researchgate.net
For the 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine core, several tautomeric forms can be postulated, primarily involving proton migration. The principal equilibrium is the lactam-lactim tautomerism, where the hydrogen atom can migrate from the nitrogen atom to the carbonyl oxygen, converting the amide group into an imidic acid. Another possibility is the amine-imine tautomerism.
Theoretical studies on related heterocyclic systems, such as 1,3-oxazine-4,6-diones, have utilized DFT calculations at the B3LYP/6-311++G** level of theory to optimize the structures of possible tautomers and their transition states. researchgate.net Such studies calculate key molecular and energetic parameters to determine the relative stability of each isomer. For instance, in the case of 1,3-oxazine-4,6-diones, one tautomer was found to be more stable than others by a significant margin of 0.7–8.7 kcal/mol. researchgate.net The presence of solvent, particularly water, can dramatically alter the energy barriers for proton transfer. Calculations have shown that water-assisted tautomerism can lower the activation barriers by 23.8–76.2 kcal/mol compared to the gas phase. researchgate.net
In a similar vein, investigations into 3-hydroxy-3,4-dihydropyrido[2,1-c] google.comscielo.org.zaoxazine-1,8-diones have explored their tautomeric forms and reactivity. mdpi.com The equilibrium between different forms, such as aldehyde-lactol tautomerism, can be influenced by the solvent and reaction conditions, which in turn dictates the compound's synthetic utility. mdpi.com
| Heterocyclic System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1,3-Oxazine-4,6-diones | DFT (B3LYP/6-311++G**) | One tautomer is 0.7–8.7 kcal/mol more stable than others in the gas phase. | researchgate.net |
| Five-member N-heterocycles | FEP/MC and Continuum Solvent Models | Solvation shifts tautomeric equilibrium; explicit solvent models can predict different preferred tautomers than continuum models. | nih.gov |
| 3-Hydroxy-3,4-dihydropyrido[2,1-c] google.comscielo.org.zaoxazine-1,8-diones | HRMS, NMR | Compound exhibits tautomerism which influences reactivity with binucleophiles. | mdpi.com |
Non-Linear Optical (NLO) Properties and Materials Science Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including optical switching and data storage. mdpi.comnih.gov Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.gov The 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine scaffold, with its fused aromatic rings and heteroatoms, possesses the fundamental structural features—a delocalized π-electron system and potential donor-acceptor moieties—that could give rise to significant NLO properties.
The NLO response of a molecule is quantified by its hyperpolarizabilities. mdpi.com Computational quantum chemistry, particularly DFT, is a vital tool for predicting these properties. researchgate.net Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov A large hyperpolarizability value indicates a strong NLO response.
Studies on other heterocyclic systems demonstrate the utility of this approach. For example, DFT calculations on chromene derivatives revealed that small structural modifications can significantly impact NLO properties. nih.gov One derivative (4a) showed a higher average polarizability (⟨α⟩ = 6.77005 × 10⁻²³ esu) and second hyperpolarizability (γ = 0.145 × 10⁴ esu) compared to a closely related analogue, which was attributed to its smaller energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For derivatives of 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine, introducing strong electron-donating or electron-withdrawing groups could enhance the ICT character and, consequently, the NLO response.
| Compound Class | Computational Method | Calculated NLO Property | Value | Reference |
|---|---|---|---|---|
| Chromene Derivative (4a) | DFT (M06-2X/6-31G(d,p)) | Average Polarizability ⟨α⟩ | 6.77005 × 10-23 esu | nih.gov |
| Chromene Derivative (4a) | DFT (M06-2X/6-31G(d,p)) | Second Hyperpolarizability (γ) | 0.145 × 104 esu | nih.gov |
| D-π-A Chromophore | DFT (ωB97XD/6311++G(d,p)) | First Hyperpolarizability (β) | 368.02 × 10-31 esu | researchgate.net |
| Non-Fullerene Derivative (MSTD7) | DFT (M06/6-31G(d,p)) | First Hyperpolarizability (βtotal) | 13.44 × 10-27 esu | nih.gov |
In Silico Screening and Molecular Docking Studies for Target Identification and Binding Mode Prediction
In modern drug discovery, in silico screening and molecular docking are indispensable techniques for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. nih.gov These computational methods predict how a ligand, such as a derivative of 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine, might bind to the active site of a protein target. This allows for the rapid screening of virtual libraries of compounds and provides insights into the key intermolecular interactions that govern binding affinity. nih.gov
Molecular docking studies have been successfully applied to various heterocyclic compounds with scaffolds related to pyrido-oxazines. For instance, a novel class of N-substituted pyrido[3,2-b] google.comscielo.org.zaoxazin-3-ones was synthesized and evaluated as inhibitors of the NF-κB signaling pathway, which is implicated in hepatocellular carcinoma. nih.gov In silico docking analysis suggested a direct physical interaction between the lead compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] google.comscielo.org.zaoxazin-3(4H)-one (NPO), and the NF-κB protein complex. nih.gov
Similarly, other studies have used docking to explore the potential of related compounds as anticancer or antibacterial agents. Thienopyrimidine derivatives were docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, with one compound showing a high binding energy of -10.73 kcal/mol. scielo.org.zaresearchgate.net In another study targeting bacterial fatty acid biosynthesis, derivatives of 1,3,4-oxadiazole-2(3H)-thione were designed and docked against β-ketoacyl-acyl carrier protein synthase III (FabH), with the best compound showing strong interactions with critical residues in the active site. nih.gov
These examples highlight a clear strategy for the computational investigation of 1H-Pyrido[3,4-B] google.comscielo.org.zaoxazine derivatives. By selecting protein targets relevant to diseases like cancer or bacterial infections, molecular docking can predict binding affinities and poses, thereby prioritizing compounds for synthesis and further biological evaluation.
| Compound/Derivative Class | Protein Target | Docking Software/Method | Key Finding (Binding Energy/IC50) | Reference |
|---|---|---|---|---|
| 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] google.comscielo.org.zaoxazin-3(4H)-one | NF-κB | In silico docking | Showed direct physical interaction; IC50 of 20.3 μM (HepG2 cells) | nih.gov |
| Thienopyrimidine derivative | EGFR Tyrosine Kinase | AutoDock | Binding Energy: -10.73 kcal/mol | scielo.org.zaresearchgate.net |
| 1,3,4-Oxadiazole-2(3H)-thione derivative (7q) | E. coli FabH | Computational docking | Interacts with critical active site residues; IC50 = 2.45 μM | nih.gov |
| 3-Aryl-2H-benzo[b] google.comscielo.org.zaoxazin-2-one derivative (6b) | Bacterial Targets | In silico molecular docking | Demonstrated favorable binding interactions. | nih.gov |
Mechanistic Studies of 1h Pyrido 3,4 B 1 2 Oxazine Interactions and Transformations
Reaction Mechanism Elucidation (e.g., Smiles Rearrangement, Tandem SN2/SNAr, Cyclization)
The construction of the pyrido thieme-connect.demdpi.comoxazine (B8389632) core is achieved through various synthetic strategies, with reaction mechanisms that are key to optimizing yields and achieving regioselectivity.
Tandem SN2/SNAr Reaction
A prominent pathway for the synthesis of substituted 1H-pyrido[3,4-b] thieme-connect.demdpi.comoxazine involves a tandem reaction sequence combining an intermolecular SN2 reaction with an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. This method has been successfully employed using precursors like 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, which reacts with a variety of primary amines. thieme-connect.de The mechanism proceeds in two key steps:
Intermolecular SN2 Reaction: The primary amine first acts as a nucleophile, displacing a bromide from the bromoethoxy side chain.
Intramolecular SNAr Cyclization: The newly installed secondary amine then performs an intramolecular nucleophilic attack on the pyridine (B92270) ring, displacing one of the halogen substituents (typically at the 2- or 4-position) to form the oxazine ring.
This tandem process allows for the efficient construction of the bicyclic system, with studies showing moderate to good regioselectivity favoring cyclization at the 2-position of the pyridine ring. thieme-connect.de
Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used to synthesize various heterocyclic compounds, including pyridooxazinone scaffolds. researchgate.net This rearrangement is a key transformation in a tandem sequence that often involves an initial coupling reaction followed by the rearrangement and subsequent cyclization. researchgate.net While detailed studies on the parent 1H-pyrido[3,4-b] thieme-connect.demdpi.comoxazine are limited, the mechanism is well-established for the synthesis of related 1,4-pyridooxazinones. The process typically involves:
An initial O-alkylation product is formed.
An intramolecular nucleophilic attack occurs, leading to the characteristic rearrangement.
Subsequent cyclization yields the final heterocyclic product.
The efficiency of the Smiles rearrangement can be influenced by electronic and steric effects of the substituents on the aromatic ring. researchgate.net
Cyclization via Condensation
Cyclization reactions are fundamental to forming the oxazine ring. One established method for a related isomer involves the reaction of a 5-amino-4-hydroxypyridine intermediate with α-halo ketones. nih.gov In this condensation reaction, the amino and hydroxyl groups of the pyridine precursor react with the ketone to form the fused oxazine ring system. The reaction typically proceeds in acetic acid at room temperature. nih.gov This highlights a general and effective strategy for constructing the pyrido-oxazine scaffold through the formation of two new bonds in a cyclization step.
Mechanistic Probes for Molecular Target Interactions
While specific studies employing 1H-pyrido[3,4-b] thieme-connect.demdpi.comoxazine as a mechanistic probe are not extensively documented, the broader class of fused pyrido-heterocycles serves as a valuable tool for investigating molecular recognition events at the active sites of biological targets. These rigid scaffolds allow for the systematic exploration of structure-activity relationships to understand the key interactions that govern binding affinity and selectivity.
Methodologies used to study these interactions include:
Molecular Docking: Computational simulations are used to predict the binding pose of the ligand within the target's active site.
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic stability of the ligand-protein complex over time.
Microscale Thermophoresis (MST): An experimental technique used to quantify binding affinity (Kd) between a ligand and its target protein in solution. nih.gov
For instance, studies on the structurally related pyrido[3,4-d]pyrimidine (B3350098) scaffold as inhibitors of Monopolar spindle 1 (Mps1) kinase have used these techniques to probe the binding mechanism. mdpi.com These investigations revealed that binding is driven by van der Waals interactions and nonpolar solvation energies. mdpi.com Similarly, a pyrano-1,3-oxazine derivative was found to bind to the BD1 bromodomain of BRD2 with a Kd of 2 µM, as determined by MST assay, highlighting its utility in probing the acetylated lysine (B10760008) (Kac) binding site. nih.gov
Allosteric Modulation and Binding Site Analysis for Pyridothieme-connect.demdpi.comoxazine Derivatives
Investigations into the allosteric modulation capabilities of 1H-pyrido[3,4-b] thieme-connect.demdpi.comoxazine derivatives are not widely available in the current scientific literature. Allosteric modulators bind to a site topologically distinct from the primary (orthosteric) binding site, offering advantages in selectivity and safety. mdpi.com
However, binding site analysis for related heterocyclic systems has been performed in detail, providing a framework for how pyrido thieme-connect.demdpi.comoxazine derivatives could be analyzed. Such analyses identify the specific amino acid residues and the types of interactions that stabilize the ligand-protein complex.
Binding Site Interaction Analysis of Related Scaffolds
The following table summarizes key interactions identified for related heterocyclic compounds, illustrating the types of binding site analyses performed.
| Scaffold | Target Protein | Interacting Residues | Interaction Type |
| Pyrano-1,3-oxazine | BRD2 Bromodomain (BD2) | Val376, Leu383, Cys425, Val435 | Hydrophobic Interactions nih.gov |
| Asn429 | Hydrogen Bond nih.gov | ||
| Tyr386 | Water-mediated Hydrogen Bond nih.gov | ||
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | I531, V539, M602, C604, L654, I663, P673 | Hydrophobic & van der Waals Interactions mdpi.com |
| Gly605, Lys529 | Stable Hydrogen Bonds mdpi.com |
This detailed level of analysis is crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective inhibitors. For example, in the Mps1 kinase study, the pyrido[3,4-d]pyrimidine backbone was found to have a strong hydrophobic interaction with the hinge region of the enzyme, while specific substituents formed critical hydrogen bonds, explaining the compound's potent activity. mdpi.com
Enzyme Inhibition Mechanisms Investigated with Pyridothieme-connect.demdpi.comoxazines
The pyrido thieme-connect.demdpi.comoxazine core is a feature of various molecules designed as enzyme inhibitors. While specific mechanistic studies on 1H-pyrido[3,4-b] thieme-connect.demdpi.comoxazine are emerging, research on closely related structures provides significant insight into the potential mechanisms of action.
A prime example is the inhibition of kinases, a major class of drug targets. The structurally analogous 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold was developed into a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4). nih.gov Mechanistic studies on these types of inhibitors often reveal that they act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
Similarly, extensive mechanistic work on pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase has elucidated the key features of their inhibitory action. mdpi.com The mechanism is primarily driven by:
Hydrophobic Interactions: The core heterocyclic scaffold fits into a key hydrophobic pocket within the enzyme's active site. mdpi.com
Hydrogen Bonding: Specific functional groups on the inhibitor form stable hydrogen bonds with backbone atoms of the kinase hinge region (e.g., with Gly605) and other key residues (e.g., Lys529), which anchor the molecule in the correct orientation for potent inhibition. mdpi.com
The combination of shape complementarity within the hydrophobic pocket and specific, directional hydrogen bonds is a common and effective mechanism for the potent and selective inhibition of enzymes by small molecules based on the pyrido-fused heterocyclic framework.
Enzyme Inhibition Data for an Analogous Scaffold
The following table presents inhibition data for a highly selective MKK4 inhibitor based on the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, demonstrating the potential potency of this structural class.
| Compound | Target Enzyme | IC50 (nM) |
| Compound 39 (A 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative) | MKK4 | 2.9 |
Data sourced from a study on selective MKK4 inhibitors. nih.gov
Development and Exploration of Novel 1h Pyrido 3,4 B 1 2 Oxazine Analogs and Fused Systems
Pyridoxazinones (e.g., 2H-1,4-pyridoxazin-3-(4H)-ones) as Key Intermediates and Scaffolds
Pyridoxazinones, particularly isomers like 2H-1,4-pyridoxazin-3-(4H)-ones, serve as crucial building blocks in the synthesis of more complex pyridoxazine derivatives. These intermediates are valued for their reactive sites, which allow for further functionalization and ring annulation.
Several synthetic strategies have been developed to prepare pyridoxazinone cores. One common method involves the reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds or methyl 2,3-dibromopropionate, which typically yields 2-substituted pyrido-oxazines in a single step researchgate.net. Another approach utilizes the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 5-acyl-4-pyrone-2-carboxylates with 2,2-dimethoxyethylamine to produce pyridones, which are then cyclized to form pyridoxazinone structures like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones nih.gov. These resulting pyridoxazinones are not merely final products but are versatile scaffolds. For instance, the oxazinone ring can be opened by binucleophiles, such as ethylenediamine (B42938) or o-phenylenediamine, to construct polycyclic pyridone systems nih.gov. This ring-opening transformation highlights the utility of pyridoxazinones as synthons for creating elaborate heterocyclic frameworks nih.gov.
The synthesis of related benzofused analogs, such as 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones, has been achieved through multi-step processes involving condensation, reduction, O-alkylation, and Smiles rearrangement, demonstrating the broader applicability of these synthetic principles nih.gov.
Table 1: Key Pyridoxazinone Intermediates and Their Synthesis
| Intermediate Compound | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 2-Substituted Pyrido-oxazines | 2-Acetamido-3-hydroxypyridine, α-halocarbonyl compounds | Condensation | researchgate.net |
| 3-Hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones | 5-Acyl-4-pyrone-2-carboxylate, 2,2-dimethoxyethylamine | ANRORC reaction followed by cyclization | nih.gov |
| 2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | 3-Bromo-4-hydroxy benzaldehyde, anilines, chloroacetyl chloride | Condensation, Reduction, O-alkylation, Smiles rearrangement | nih.gov |
Fused Pyridonih.govnih.govoxazine Systems (e.g., Benzo-, Pyrazino-, Imidazo-Fused Derivatives)
Fusing additional heterocyclic or aromatic rings to the pyridoxazine core generates polycyclic systems with distinct steric and electronic properties. Research has focused on synthesizing benzo-, pyrazino-, and imidazo-fused derivatives.
Benzo-Fused Derivatives: The annulation of a benzene (B151609) ring results in benzopyridoxazines. The synthesis of pyrido[2,3-b] nih.govnih.govbenzoxazine (B1645224) systems has been accomplished through reactions involving highly fluorinated pyridine (B92270) derivatives and difunctional nucleophiles researchgate.net. Another example includes the design of macrocyclic benzo[b]pyrido[4,3-e] nih.govnih.govoxazine (B8389632) derivatives, which were developed as novel Pim-1 kinase inhibitors nih.gov. These complex structures underscore the capability of modern synthetic methods to create sophisticated fused systems. Furthermore, a variety of 2-functionalized and 3-functionalized 1,4-benzoxazine derivatives have been prepared via Pd(II)-catalyzed intermolecular 1,2-aminooxygenation and 1,2-oxyamination of conjugated dienes researchgate.net.
Pyrazino-Fused Derivatives: The fusion of a pyrazine (B50134) ring to a pyridoxazine scaffold creates pyrazinopyridoxazines. While direct syntheses are specific, general methodologies for fusing pyrazine rings onto pyridine-containing systems are well-established. For example, pyrazino-fused carbazoles and carbolines have been synthesized from starting materials like 8-bromopyrido[3,4-b]pyrazine (B1341625) nih.govmdpi.com. The key steps involve deprotometalation-trapping reactions to introduce functional groups, followed by palladium-catalyzed couplings with anilines and subsequent cyclization to form the fused pyrazino system nih.govmdpi.com. These methods provide a strategic blueprint for the construction of pyrazino-fused pyridoxazines.
Imidazo-Fused Derivatives: The synthesis of imidazo-fused pyridines is a well-explored area, providing pathways applicable to pyridoxazine systems. Imidazo[4,5-b]pyridines can be synthesized by building the imidazole (B134444) moiety onto a substituted pyridine mdpi.com. An alternative approach involves converting nih.govresearchgate.netnih.govoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines through an in-situ Fe-mediated reduction of the oxadiazole followed by cyclization nih.gov. Efficient iodine-catalyzed one-pot three-component condensations have also been reported for synthesizing imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives rsc.org. These varied strategies demonstrate the accessibility of imidazo-fused systems.
Table 2: Examples of Fused Pyrido-oxazine Systems and Synthetic Strategies
| Fused System Type | Example Compound/System | Synthetic Strategy | Reference |
|---|---|---|---|
| Benzo-fused | Pyrido[2,3-b] nih.govnih.govbenzoxazine | Annelation via sequential nucleophilic aromatic substitution | researchgate.net |
| Benzo-fused | Benzo[b]pyrido[4,3-e] nih.govnih.govoxazine | Macrocyclization | nih.gov |
| Pyrazino-fused | Pyrazino-fused Carbolines (from Pyrido[3,4-b]pyrazine) | Deprotometalation followed by Pd-catalyzed coupling and cyclization | nih.govmdpi.com |
| Imidazo-fused | Imidazo[4,5-b]pyrazines (from Oxadiazolo[3,4-b]pyrazines) | Reductive cyclization | nih.gov |
| Imidazo-fused | Imidazo[1,2-a]pyrazines | Iodine-catalyzed three-component condensation | rsc.org |
Hybrid Compounds Incorporating 1H-Pyrido[3,4-B]nih.govnih.govoxazine with Other Heterocycles
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic properties. This strategy has been applied to pyridoxazine chemistry, leading to the development of novel hybrid compounds.
The design of such hybrids often aims to combine the structural features of a pyridoxazine core with those of another biologically relevant heterocycle. For instance, a series of hybrid compounds were synthesized by linking a pyridothiazine-1,1-dioxide core—a sulfur analog of pyridoxazine—with a 1,3,4-oxadiazole (B1194373) ring and an arylpiperazine moiety mdpi.com. The synthesis was achieved by creating Mannich base-type linkages, effectively merging the three different heterocyclic systems into one molecule mdpi.com. This approach highlights a common strategy where flexible or rigid linkers are used to connect the different components.
Other research has focused on the preparation of related fused systems that combine pyridine rings with other heterocycles, such as the synthesis of pyrido[3,4-e]-1,2,4-triazines and 1,2,4-triazino[5,6-c]quinolines nih.gov. Although not direct hybrids in the sense of two covalently linked, distinct systems, these fused structures represent another facet of combining different heterocyclic properties. The rationale behind creating these hybrid and complex fused molecules is to explore new chemical space and generate novel molecular architectures.
Table 3: Research Findings on Hybrid and Complex Heterocyclic Compounds
| Core Scaffold | Attached Heterocycle(s) | Linkage/Fusion Type | Key Finding | Reference |
|---|---|---|---|---|
| Pyridothiazine-1,1-dioxide | 1,3,4-Oxadiazole, Arylpiperazine | Mannich base linkage | Successful synthesis of a new series of Mannich base-type hybrid compounds. mdpi.com | mdpi.com |
| Pyridine | 1,2,4-Triazine | Ring fusion | Preparation of a series of pyrido[3,4-e]-1,2,4-triazines and related fused heterocycles. nih.gov | nih.gov |
| Pyridine | Pyrazole | Ring fusion | Synthesis of 1H-pyrazolo[3,4-b]pyridines via formation of a pyridine ring onto an existing pyrazole. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues for 1h Pyrido 3,4 B 1 2 Oxazine Chemistry
Integration of Artificial Intelligence and Machine Learning in Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of heterocyclic chemistry, offering powerful tools for the design and synthesis of novel compounds like 1H-Pyrido[3,4-B] nih.govproquest.comoxazine (B8389632) and its derivatives. nih.govproquest.com These computational methods can significantly accelerate the discovery process, reduce costs, and minimize waste by predicting molecular properties and optimizing reaction conditions. proquest.com
Machine learning algorithms can be trained on vast datasets of known chemical reactions and molecular structures to predict the outcomes of new synthetic routes. nih.gov For the synthesis of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine, ML models could be employed to identify the most efficient catalysts, solvents, and reaction conditions, thereby increasing yields and reducing the need for extensive empirical optimization. acs.org For instance, predictive models can be developed to forecast the success of various cross-coupling reactions, a common strategy in the synthesis of heterocyclic compounds. However, it is crucial to acknowledge that the accuracy of these models is highly dependent on the quality and diversity of the training data, and biases in the literature can sometimes lead to suboptimal predictions. acs.org
In the realm of drug discovery, AI and ML can be utilized for the in silico design and screening of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine derivatives with desired biological activities. mdpi.com By analyzing the structure-activity relationships (SAR) of existing compounds, machine learning models can identify key structural motifs responsible for therapeutic effects and propose novel modifications to enhance potency and selectivity. proquest.com Virtual screening of large compound libraries against specific biological targets can be performed with high throughput, prioritizing candidates for synthesis and experimental testing. nih.gov This computational approach streamlines the drug discovery pipeline, making it a more efficient and targeted endeavor. mdpi.com
| AI/ML Application Area | Potential Impact on 1H-Pyrido[3,4-B] nih.govproquest.comoxazine Research |
| Retrosynthesis Prediction | Suggest novel and efficient synthetic pathways. |
| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields. |
| Virtual Screening | Identify derivatives with high binding affinity to biological targets. |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. |
Novel Applications in Chemical Biology and Materials Science
While the initial exploration of pyridoxazine derivatives has often focused on their potential as therapeutic agents, the unique structural and electronic properties of the 1H-Pyrido[3,4-B] nih.govproquest.comoxazine scaffold open up possibilities for its application in the broader fields of chemical biology and materials science.
In chemical biology, derivatives of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine could be developed as chemical probes to study biological processes. By incorporating fluorescent moieties or reactive handles, these molecules can be used to visualize and track specific biomolecules within living cells, providing insights into their function and localization. The design of such probes often involves a deep understanding of the target's binding site, which can be aided by computational modeling.
In the realm of materials science, the planar, aromatic structure of the pyridoxazine core suggests potential for its use in the development of novel organic electronic materials. The ability to tune the electronic properties of the molecule through chemical modification could lead to the creation of new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials. The synthesis of polymers incorporating the 1H-Pyrido[3,4-B] nih.govproquest.comoxazine unit is another promising avenue, potentially leading to materials with unique thermal, mechanical, and electronic properties. Research into the self-assembly and crystallographic properties of these compounds will be crucial for understanding their potential in these applications.
| Potential Application | Field | Rationale |
| Chemical Probes | Chemical Biology | Functionalized derivatives for imaging and tracking biological targets. |
| Fluorescent Sensors | Chemical Biology | Design of molecules that exhibit changes in fluorescence upon binding to specific analytes. |
| Organic Semiconductors | Materials Science | Tunable electronic properties of the aromatic core for use in electronic devices. |
| Functional Polymers | Materials Science | Incorporation into polymer backbones to create materials with novel properties. |
Green Chemistry Principles in Pyrido[3,4-B]nih.govproquest.comoxazine Research
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine and its derivatives will undoubtedly focus on the adoption of more sustainable methodologies.
One promising approach is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields, often with a reduction in solvent usage. nih.govcore.ac.ukmdpi.commdpi.comyoutube.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and efficiency through the phenomenon of acoustic cavitation. nih.govbeilstein-archives.orgnih.govsemanticscholar.org These techniques offer greener alternatives to conventional heating methods. mdpi.com
The development of solvent-free or "grinding" chemistry presents another avenue for sustainable synthesis. researchgate.net By performing reactions in the solid state, the need for potentially hazardous and environmentally damaging solvents can be eliminated. Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry, and future synthetic routes will likely focus on the development of highly efficient and recyclable catalysts for the construction of the pyridoxazine scaffold.
Continuous flow chemistry is another powerful technology that aligns with the principles of green chemistry. mdpi.comnih.govdrreddys.comaurigeneservices.com By conducting reactions in a continuous stream, flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.comaurigeneservices.com This technology can lead to more efficient and sustainable processes for the production of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine. drreddys.com
| Green Chemistry Approach | Advantages for 1H-Pyrido[3,4-B] nih.govproquest.comoxazine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. core.ac.ukyoutube.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved efficiency, milder reaction conditions. nih.gov |
| Solvent-Free Synthesis | Elimination of hazardous solvents, reduced waste generation. |
| Continuous Flow Chemistry | Enhanced safety, better control over reaction parameters, improved scalability. mdpi.comaurigeneservices.com |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
As the complexity of synthesized 1H-Pyrido[3,4-B] nih.govproquest.comoxazine derivatives increases, so does the need for advanced analytical techniques to unambiguously determine their structure and assess their purity.
Mass spectrometry (MS) is another critical technique for characterizing new compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of ions within the mass spectrometer, can provide valuable structural information by revealing the connectivity of different parts of the molecule. wikipedia.org The analysis of fragmentation patterns can help to distinguish between isomers and confirm the presence of specific functional groups. libretexts.orgchemguide.co.ukmiamioh.edulibretexts.org
For chiral derivatives of 1H-Pyrido[3,4-B] nih.govproquest.comoxazine, the determination of enantiomeric purity is essential. Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), are powerful methods for separating and quantifying enantiomers. Furthermore, X-ray crystallography provides the ultimate proof of structure by determining the three-dimensional arrangement of atoms in a crystal. nih.govresearchgate.netmdpi.com Obtaining a single crystal suitable for X-ray diffraction can provide unambiguous information about the molecule's stereochemistry and conformation. mdpi.com
| Characterization Technique | Information Provided |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, unambiguous structural elucidation. wikipedia.orgcreative-biostructure.comemerypharma.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and determination of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. wikipedia.org |
| Chiral Chromatography | Separation and quantification of enantiomers. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What is the core chemical structure of 1H-Pyrido[3,4-B][1,4]oxazine, and how does it influence reactivity?
- Answer : The compound features a bicyclic system comprising a pyridine ring fused with a 1,4-oxazine ring. The pyridine nitrogen (N1) and oxazine oxygen (O1) create electron-rich and electron-deficient regions, respectively, influencing nucleophilic/electrophilic reactivity. Substituents at positions 2, 3, or 7 (e.g., methyl, bromo) modulate steric and electronic properties, as seen in derivatives like 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .
Q. What are standard synthetic routes for preparing this compound derivatives?
- Answer : A common method involves cyclocondensation of substituted pyridine precursors with o-aminophenol derivatives in dioxane or acetic acid. For example, reacting 3-aminopyridine with o-aminophenol under reflux yields the oxazine core. Functionalization (e.g., bromination at C7) is achieved via electrophilic substitution using N-bromosuccinimide (NBS) .
Q. How is this compound characterized analytically?
- Answer : Key techniques include:
- NMR : Aromatic protons (δ 6.5–8.7 ppm) and NH groups (δ 9–10 ppm) confirm ring fusion .
- IR : Absence of C=O bands (1650–1750 cm⁻¹) distinguishes oxazine from lactam analogs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 150.13 for C₇H₆N₂O₂) validate molecular formulas .
Advanced Research Questions
Q. How can researchers design this compound derivatives for targeted biological activity?
- Answer : Focus on:
- Functional group engineering : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at C7 to enhance binding to biological targets like kinases or DNA .
- Ring substitution : Methyl or ethyl groups at N2 or C3 improve metabolic stability, as seen in antifungal derivatives targeting fungal CYP51 .
- SAR studies : Compare IC₅₀ values of analogs (e.g., 7-bromo vs. 7-methyl) to identify pharmacophores .
Q. How to resolve contradictions in spectral data for oxazine derivatives?
- Answer : Contradictions (e.g., unexpected NH signals in IR) arise from tautomerism or solvent effects. Mitigate via:
- Multi-spectral validation : Cross-check NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS).
- Computational modeling : Use DFT calculations to predict tautomeric stability and assign spectral peaks .
Q. What experimental conditions affect the stability of this compound in solution?
- Answer : Stability depends on:
- pH : Degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions due to ring-opening.
- Temperature : Store solutions at –20°C to prevent oxidation of the oxazine ring .
- Light : Protect photosensitive derivatives (e.g., 5-chloro-2,3-dihydro analogs) from UV exposure .
Q. What strategies optimize regioselectivity in oxazine functionalization?
- Answer :
- Directing groups : Use –NH₂ or –OMe at C6 to direct electrophiles to C7 (ortho/para positions) .
- Catalysis : Pd-catalyzed C–H activation enables selective bromination or arylation at electron-deficient positions .
Q. How to investigate the antifungal mechanism of this compound derivatives?
- Answer :
- In vitro assays : Measure minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. .
- Target identification : Use fluorescence polarization assays to assess binding to fungal lanosterol 14α-demethylase (CYP51) .
- Resistance profiling : Serial passage mutants under sub-MIC drug pressure to identify resistance mutations .
Methodological Tables
Table 1 : Key Spectral Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Molecular Weight | Reference |
|---|---|---|---|---|
| 7-Bromo-3,4-dihydro | 7.21 (s, 1H, C7-H) | 3350 (NH), 1600 (C=N) | 215.04 | |
| 2-Methyl | 2.45 (s, 3H, CH₃) | 1650 (C=O absent) | 150.13 |
Table 2 : Antifungal Activity of Selected Derivatives
| Compound | MIC (μg/mL, C. albicans) | Target Binding (CYP51 IC₅₀, nM) |
|---|---|---|
| 5-Chloro-2,3-dihydro | 1.25 | 28.7 |
| 7-Bromo-3,4-dihydro | 2.50 | 45.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
